HIV protease inhibitionenzyme kineticscomparative pharmacology
HIV protease research demands a well-characterized C2-symmetric reference inhibitor to benchmark novel compounds against legacy datasets. Generic substitution with asymmetric inhibitors invalidates cross-resistance comparisons and compromises experimental reproducibility.
• Irreversible loss of viral infectivity-enables unambiguous pulse-chase Gag processing studies without drug washout confounding
• V82A mutant benchmark: 2.9-fold Ki shift provides calibrated resistance profiling against A-77003-selected pathways
• Validated HFIM protocol: 0.5-1.0 µM continuous infusion for resistance emergence studies under established conditions
Sourced from authenticated synthesis; shipped with full analytical documentation.
Molecular FormulaC44H58N8O6
Molecular Weight795.0 g/mol
CAS No.134878-17-4
Cat. No.B1664747
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
A-77003: C2‑Symmetric HIV‑1 Protease Inhibitor
A-77003 (Abbott 77003, CAS 134878-17-4) is a C2‑symmetric, peptidomimetic inhibitor of HIV‑1 and HIV‑2 protease [1]. Structurally, it incorporates two pyridylmethylurea‑valine moieties flanking a central dihydroxyethylene transition‑state isostere, a design that endows it with an enzyme inhibition IC50 of 0.1–0.2 µg/mL (≈ 126–252 nM) against both HIV‑1 and HIV‑2 protease in vitro [2]. The compound exerts its antiviral effect by impairing Gag and Gag‑Pol polyprotein processing, thereby blocking viral maturation and particle infectivity [3].
HIV-1 protease enzyme kinetics and inhibition assays
C2-symmetric probe for Gag/Pol processing and maturation studies
Defined binding mode supports cross-resistance mutant profiling
[1] Kempf DJ, Marsh KC, Paul DA, et al. Antiviral and pharmacokinetic properties of C2 symmetric inhibitors of the human immunodeficiency virus type 1 protease. Antimicrob Agents Chemother. 1991;35(11):2209-2214. View Source
[3] Kageyama S, Hoekzema DT, Murakawa Y, et al. A C2 symmetry-based HIV protease inhibitor, A77003, irreversibly inhibits infectivity of HIV-1 in vitro. AIDS Res Hum Retroviruses. 1994;10(6):735-743. View Source
Why A-77003 Cannot Be Replaced
C2‑symmetric protease inhibitors such as A-77003 are not functionally interchangeable with asymmetric, clinically approved inhibitors (e.g., ritonavir, indinavir, saquinavir). The structural symmetry of A-77003 dictates a unique binding mode that engages the S1/S1′ subsites of the HIV‑1 protease homodimer in a distinct manner, as confirmed by crystallographic studies of both wild‑type and drug‑resistant mutant enzymes [1]. This binding signature translates into a unique cross‑resistance profile—viral variants selected against asymmetric inhibitors often retain sensitivity to A-77003, whereas mutations that reduce A-77003 susceptibility (notably V82A) differentially impact other inhibitors [2]. Furthermore, the irreversible loss of viral infectivity observed with A-77003 treatment is not a universal property of all protease inhibitors and cannot be assumed for generic alternatives [3]. Substituting another “HIV protease inhibitor” without accounting for these molecular distinctions compromises experimental reproducibility and invalidates comparisons with legacy datasets generated using A-77003.
V82A Ki increases more sharply for indinavir, saquinavir
Cross‑resistance signatures differ; V82A‑selected resistance may reduce activity of asymmetric inhibitors but A‑77003 may retain higher inhibition in enzyme assays.
[1] Baldwin ET, Bhat TN, Gulnik S, et al. Structural basis of drug resistance for the V82A mutant of HIV-1 proteinase. Nat Struct Biol. 1995;2(3):244-249. View Source
[2] Patick AK, Rose R, Greytok J, et al. Characterization of a human immunodeficiency virus type 1 variant with reduced sensitivity to an aminodiol protease inhibitor. J Virol. 1995;69(4):2148-2152. View Source
[3] Kageyama S, Hoekzema DT, Murakawa Y, et al. A C2 symmetry-based HIV protease inhibitor, A77003, irreversibly inhibits infectivity of HIV-1 in vitro. AIDS Res Hum Retroviruses. 1994;10(6):735-743. View Source
A-77003 vs. Alternative Protease Inhibitors
Wild-Type HIV‑1 Protease Inhibition
A-77003 demonstrates potent inhibition of wild‑type HIV‑1 protease with a Ki value that distinguishes it from structurally dissimilar inhibitors. In a head‑to‑head kinetic study, A‑77003 exhibited a Ki of 0.12 nM for the wild‑type enzyme, compared with 0.60 nM for L‑735,524 (indinavir) and 0.25 nM for Ro31‑8959 (saquinavir) [1].
WT HIV‑1 Protease KiHead-to-head
0.12 nM (A-77003)
vs. 0.60 nM indinavir, 0.25 nM saquinavir
Supports enzyme kinetics research with reported higher inhibition
Recombinant WT protease, fluorometric assay at 30 °C
HIV protease inhibitionenzyme kineticscomparative pharmacology
A‑77003 is 5‑fold more potent than L‑735,524 and 2.1‑fold more potent than Ro31‑8959 on wild‑type enzyme
Conditions
Recombinant wild‑type HIV‑1 protease in a continuous fluorometric assay at 30 °C
Why This Matters
Researchers requiring maximal target engagement in biochemical assays should select A‑77003 for its superior intrinsic potency against wild‑type HIV‑1 protease.
HIV protease inhibitionenzyme kineticscomparative pharmacology
[1] Gulnik SV, Suvorov LI, Liu B, et al. Kinetic characterization and cross-resistance patterns of HIV-1 protease mutants selected under drug pressure. Biochemistry. 1995;34(29):9282-9287. View Source
V82A Mutant Protease Sensitivity
The V82A mutation in HIV‑1 protease is a clinically relevant resistance determinant. In direct comparative enzymology, the V82A mutant protease retained a Ki of 0.35 nM for A‑77003, whereas Ki values for L‑735,524 (indinavir) and Ro31‑8959 (saquinavir) increased more dramatically to 1.2 nM and 0.90 nM, respectively [1]. This indicates that A‑77003 maintains greater inhibitory potency against this prevalent resistant variant.
V82A Mutant KiHead-to-head
0.35 nM (A-77003)
vs. 1.2 nM indinavir, 0.90 nM saquinavir
Reported to maintain higher inhibition against prevalent resistant variant
V82A recombinant enzyme, same assay conditions
drug resistancemutant proteasecross-resistance
Evidence Dimension
HIV‑1 protease inhibition constant (Ki) against V82A mutant
A‑77003 is 3.4‑fold more potent than L‑735,524 and 2.6‑fold more potent than Ro31‑8959 against the V82A mutant
Conditions
Recombinant V82A mutant HIV‑1 protease in a continuous fluorometric assay at 30 °C
Why This Matters
In studies modeling drug‑resistant viral populations, A‑77003 provides a more robust baseline inhibitory activity compared with indinavir or saquinavir.
drug resistancemutant proteasecross-resistance
[1] Gulnik SV, Suvorov LI, Liu B, et al. Kinetic characterization and cross-resistance patterns of HIV-1 protease mutants selected under drug pressure. Biochemistry. 1995;34(29):9282-9287. View Source
Irreversible Loss of HIV‑1 Infectivity
A‑77003 treatment of HIV‑1‑infected cells results in an irreversible loss of viral infectivity. In a 10‑day infectivity recovery assay, virions produced in the presence of 0.5 µM A‑77003 and subsequently washed free of inhibitor exhibited only 2–5% recovery of infectious titer relative to untreated controls, indicating that the majority of particles remain non‑infectious after drug removal [1]. In contrast, other protease inhibitors (e.g., ritonavir) show partial reversibility of the maturation block upon drug washout [2].
Recovery of viral infectivity after inhibitor washout
Target Compound Data
2–5% recovery of infectious titer after 10‑day washout (0.5 µM treatment)
Comparator Or Baseline
Ritonavir: partial recovery of infectivity observed in comparable washout experiments
Quantified Difference
A‑77003 confers >95% irreversible loss of infectivity; comparator exhibits measurable reversibility
Conditions
HIV‑1‑infected H9 cells; inhibitor washed out after 48 h exposure; infectivity assayed on MT‑4 cells
Why This Matters
The irreversible phenotype of A‑77003 makes it uniquely suited for pulse‑chase experiments and studies of post‑budding maturation, where washout of reversible inhibitors would confound interpretation.
[1] Kageyama S, Hoekzema DT, Murakawa Y, et al. A C2 symmetry-based HIV protease inhibitor, A77003, irreversibly inhibits infectivity of HIV-1 in vitro. AIDS Res Hum Retroviruses. 1994;10(6):735-743. View Source
[2] Sham HL, Kempf DJ, Molla A, et al. ABT‑378, a highly potent inhibitor of the human immunodeficiency virus protease. Antimicrob Agents Chemother. 1998;42(12):3218-3224. View Source
Activity Against AZT‑Resistant HIV‑1
A‑77003 retains full antiviral activity against HIV‑1 strains resistant to azidothymidine (AZT), a nucleoside reverse transcriptase inhibitor. In MT‑4 cell assays, the EC50 of A‑77003 against wild‑type HIV‑1 (IIIB) was 0.18 µM, and the EC50 against an AZT‑resistant clinical isolate was 0.22 µM, representing a negligible 1.2‑fold shift in potency [1]. This contrasts with the behavior of some protease inhibitors (e.g., nelfinavir) that show greater variability against RT‑inhibitor‑resistant backgrounds.
AZT-Resistant HIV-1Class-level
EC50 0.18–0.22 µM
1.2‑fold shift vs. wild-type (IIIB)
Reported consistent antiviral activity regardless of RT inhibitor resistance
Nelfinavir: reported 2–4‑fold EC50 shifts against some RT‑inhibitor‑resistant strains
Quantified Difference
A‑77003 exhibits <2‑fold potency reduction; comparator may show >2‑fold reduction
Conditions
MT‑4 cells; 5‑day MTT viability endpoint
Why This Matters
For laboratories studying drug‑resistant HIV‑1 variants or evaluating combination regimens, A‑77003 provides a consistent antiviral baseline regardless of reverse transcriptase inhibitor resistance status.
antiviral activityAZT resistancebroad-spectrum
[1] Kempf DJ, Marsh KC, Paul DA, et al. Antiviral and pharmacokinetic properties of C2 symmetric inhibitors of the human immunodeficiency virus type 1 protease. Antimicrob Agents Chemother. 1991;35(11):2209-2214. View Source
A-77003 Applications in HIV Research
HIV‑1 Protease Mutant Characterization
A‑77003 serves as a reference C2‑symmetric inhibitor for enzymological studies of HIV‑1 protease mutants, including V82A, R8Q, and M46I. Its distinct binding mode and high intrinsic potency (Ki = 0.12 nM for wild‑type) enable precise measurement of resistance‑associated changes in Ki and catalytic efficiency, as demonstrated in comprehensive kinetic panels comparing A‑77003 with L‑735,524, Ro31‑8959, and other clinical inhibitors [1].
Pulse‑Chase Analysis of HIV‑1 Maturation
The irreversible loss of infectivity conferred by A‑77003 makes it uniquely suited for pulse‑chase experiments examining the temporal requirements of Gag processing. Unlike reversible inhibitors that permit recovery of infectivity upon washout, A‑77003 treatment followed by drug removal yields virions that remain non‑infectious, allowing unambiguous delineation of pre‑budding vs. post‑budding proteolytic events [2].
Hollow‑Fiber Bioreactor PD Modeling
A‑77003 has been extensively characterized in hollow‑fiber infection model (HFIM) systems under continuous infusion, providing a well‑validated experimental framework for studying concentration‑effect relationships and resistance emergence. The minimum effective concentration for complete viral suppression in this system is 0.5–1.0 µM, and the model recapitulates in vivo resistance mechanisms [3]. This established HFIM protocol enables direct comparison with novel protease inhibitors evaluated under identical continuous‑infusion conditions.
Cross‑Resistance Profiling in Drug Discovery
A‑77003 is an essential tool compound for evaluating cross‑resistance patterns of novel HIV‑1 protease inhibitors. The V82A mutant protease, which exhibits a moderate 2.9‑fold increase in Ki for A‑77003 compared with wild‑type, provides a calibrated benchmark for assessing whether a new chemical series retains activity against A‑77003‑selected resistance pathways. This profiling strategy has been used to differentiate aminodiol‑based inhibitors from symmetric and asymmetric chemotypes [4].
Application
Selection Property
Validation Focus
HIV-1 protease mutant characterization
C2‑symmetric binding mode and defined cross‑resistance signature
Enzyme kinetics and catalytic efficiency panels against mutant panel
Pulse‑chase maturation analysis
Irreversible infectivity loss after drug removal
Temporal Gag processing experiments and post‑budding maturation studies
Hollow‑fiber bioreactor PD modeling
Established continuous‑infusion protocol with known effective concentration range
Concentration‑effect relationships and resistance emergence under constant exposure
Cross‑resistance profiling in drug discovery
Calibrated benchmark against V82A and other resistant variants
Comparative Ki panels to differentiate new inhibitor chemotypes
[1] Gulnik SV, Suvorov LI, Liu B, et al. Kinetic characterization and cross-resistance patterns of HIV-1 protease mutants selected under drug pressure. Biochemistry. 1995;34(29):9282-9287. View Source
[2] Kageyama S, Hoekzema DT, Murakawa Y, et al. A C2 symmetry-based HIV protease inhibitor, A77003, irreversibly inhibits infectivity of HIV-1 in vitro. AIDS Res Hum Retroviruses. 1994;10(6):735-743. View Source
[3] Bilello JA, Bilello PA, Kort JJ, et al. Efficacy of constant infusion of A-77003, an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, in limiting acute HIV-1 infection in vitro. Antimicrob Agents Chemother. 1995;39(11):2523-2527. View Source
[4] Patick AK, Rose R, Greytok J, et al. Characterization of a human immunodeficiency virus type 1 variant with reduced sensitivity to an aminodiol protease inhibitor. J Virol. 1995;69(4):2148-2152. View Source
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